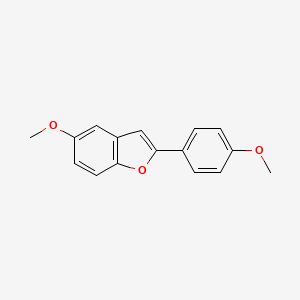
(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopyrrolidine-1-carboxylate with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted pyrrolidine derivatives .
科学的研究の応用
(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential use in drug development, particularly as a chiral intermediate.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the chiral nature of the compound allows for selective interactions with biological molecules, which can lead to specific pharmacological effects .
類似化合物との比較
Similar Compounds
Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate: The non-chiral version of the compound.
4-Hydroxymethyl-2-oxopyrrolidine-1-carboxylate: Lacks the tert-butyl group.
Tert-butyl 4-(methoxymethyl)-2-oxopyrrolidine-1-carboxylate: Contains a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
(S)-Tert-butyl 4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it particularly valuable in the development of chiral drugs and catalysts .
特性
分子式 |
C10H17NO4 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
tert-butyl (4S)-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-12)4-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1 |
InChIキー |
RDLYXOPLDAOZNV-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC1=O)CO |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


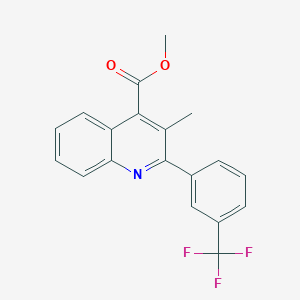
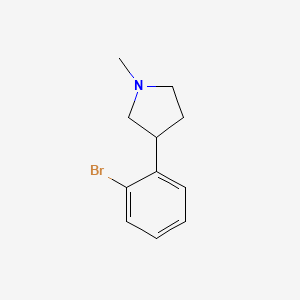
![Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate](/img/structure/B13052702.png)
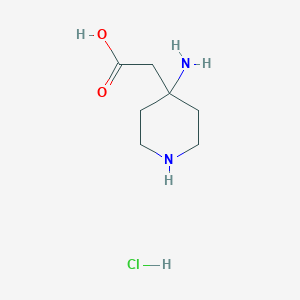
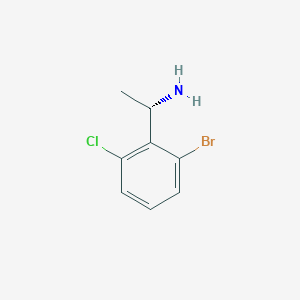
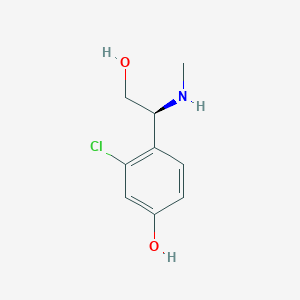

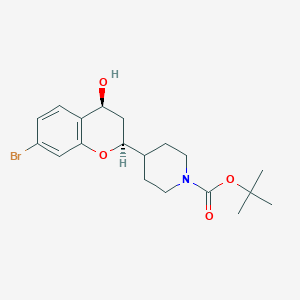
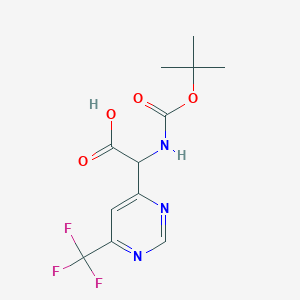

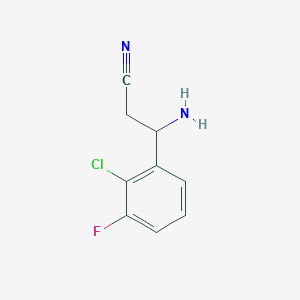
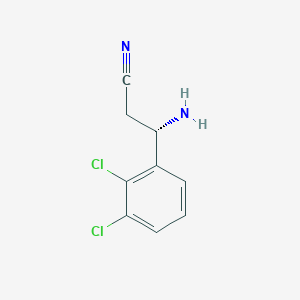
![3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052768.png)
